molecular formula C21H20N2O4 B2540215 2-((3-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899998-17-5

2-((3-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No. B2540215
CAS RN: 899998-17-5
M. Wt: 364.401
InChI Key: OIGOZJGERWNIMY-UHFFFAOYSA-N
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Description

2-((3-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, also known as EAIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthetic Methodologies

Research has demonstrated innovative synthetic routes to create compounds with structures related to "2-((3-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate". For instance, the efficient synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, showcasing antimicrobial activities, highlights the versatility of similar compounds as synthetic intermediates (Faty, Hussein, & Youssef, 2010). Similarly, the development of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and their Schiff bases as antimicrobial and anti-inflammatory agents underscores the chemical reactivity and potential biomedical applications of these compounds (Narayana et al., 2006).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of compounds structurally related to "2-((3-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate". The synthesis and evaluation of novel pyrrolo[1,2-a]pyrazine derivatives as analogues of natural alkaloids like peramine, for instance, provide insights into their potential antimicrobial applications (Voievudskyi et al., 2016). Furthermore, the creation of new quinazolines with demonstrated antimicrobial activities adds to the body of evidence supporting the utility of such compounds in combating microbial resistance (Desai, Shihora, & Moradia, 2007).

Anticancer Potential

Research into the anticancer potential of compounds related to "2-((3-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate" has also been a significant focus. For example, the structure-activity relationship and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have been studied, revealing their ability to mitigate drug resistance and synergize with various cancer therapies in leukemia cells (Das et al., 2009). This research underscores the broader potential of similar compounds in developing new therapeutic strategies against cancer.

properties

IUPAC Name

[2-(3-ethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-15-7-6-8-16(11-15)22-20(25)13-27-21(26)17-12-19(14(2)24)23-10-5-4-9-18(17)23/h4-12H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGOZJGERWNIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

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